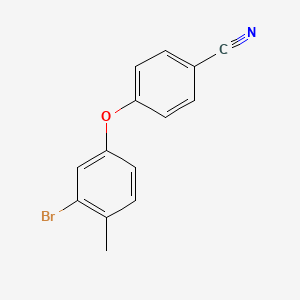

4-(3-Bromo-4-methylphenoxy)benzonitrile

Description

Significance of Aryl Ethers in Contemporary Organic Chemistry

Aryl ethers, characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group (R-O-R'), are a cornerstone of modern organic chemistry. bldpharm.comnih.gov Their structural stability and relative inertness make them excellent choices for use as solvents in a wide array of chemical reactions, including organometallic processes where they can stabilize reactive intermediates. bldpharm.com Beyond their role as solvents, the ether linkage is a common structural motif in pharmaceuticals, agrochemicals, fragrances, and dyes. nih.gov The presence of the aromatic ring and the ether functionality allows for diverse molecular architectures, making them valuable intermediates in multi-step organic synthesis. nih.gov

Role of Benzonitrile (B105546) Derivatives in Advanced Chemical Research

The benzonitrile group, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is a versatile functional group in chemical research. Benzonitrile itself is a useful polar aprotic solvent. researchgate.net More importantly, its derivatives are fundamental building blocks in the synthesis of more complex molecules. researchgate.net The nitrile group can be chemically transformed into other functional groups such as amines, amides, or carboxylic acids, making it a valuable synthetic handle. Consequently, benzonitrile derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net Research has shown their relevance in fields ranging from medicinal chemistry to materials science. researchgate.net

Structural Specificity and Research Prominence of Substituted Phenoxybenzonitriles

Patents and research on related structures, such as 4-(4-alkylphenoxy)benzylamines derived from corresponding benzonitriles, indicate their importance as key intermediates for producing compounds with applications as insecticides and acaricides. google.com The synthesis of these molecules is an active area of investigation, aiming for efficient and high-yield production methods. google.com The isomeric relationship with documented compounds like 4-(2-Bromo-4-methylphenoxy)benzonitrile highlights how the precise location of the bromine atom can influence the molecule's properties and potential interactions. nih.gov

Overview of Research Gaps and Objectives for 4-(3-Bromo-4-methylphenoxy)benzonitrile Investigations

A significant research gap exists for the specific compound this compound. A thorough search of major chemical databases reveals a lack of a dedicated CAS number or extensive published research focusing on its synthesis and characterization. This indicates that it is a novel or under-investigated molecule.

The primary objective for future investigations is therefore clear:

Synthesis and Purification: To develop a reliable synthetic route to produce this compound in high purity. This would likely involve a nucleophilic aromatic substitution or an Ullmann condensation reaction.

Structural Characterization: To fully characterize the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure unequivocally.

Physicochemical Analysis: To determine its fundamental physical properties, such as melting point, boiling point, and solubility.

Comparative Studies: To compare its properties and potential reactivity with its known isomer, 4-(2-Bromo-4-methylphenoxy)benzonitrile, to understand the impact of substituent placement. nih.gov

Scope and Significance of Current and Future Research Endeavors

The scope of future research on this compound encompasses its initial synthesis and extends to the exploration of its potential as a building block for more complex molecules. Given that structurally related phenoxybenzonitriles serve as precursors to biologically active compounds, a key area of investigation would be its utility as an intermediate in medicinal and agricultural chemistry. researchgate.netgoogle.com

The significance of this research lies in the creation and documentation of a new chemical entity. By synthesizing and characterizing this compound, researchers can expand the library of available chemical tools. Investigating its properties could lead to the discovery of novel materials or precursors for next-generation pharmaceuticals or agrochemicals, contributing valuable knowledge to the field of synthetic organic chemistry.

Detailed Research Findings

Due to the absence of experimental data for this compound in the scientific literature, the following table presents computed physicochemical properties for its close structural isomer, 4-(2-Bromo-4-methylphenoxy)benzonitrile , which serves as the best available analogue.

Table 1: Computed Physicochemical Properties of 4-(2-Bromo-4-methylphenoxy)benzonitrile (Isomer) Data sourced from PubChem CID: 28602601 and should be considered as estimated values for the related target compound. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrNO | PubChem nih.gov |

| Molecular Weight | 288.14 g/mol | PubChem nih.gov |

| IUPAC Name | 4-(2-bromo-4-methylphenoxy)benzonitrile | PubChem nih.gov |

| XLogP3-AA (LogP) | 4.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 286.99458 Da | PubChem nih.gov |

| Topological Polar Surface Area | 33 Ų | PubChem nih.gov |

Properties

IUPAC Name |

4-(3-bromo-4-methylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c1-10-2-5-13(8-14(10)15)17-12-6-3-11(9-16)4-7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIQAXOUNRXCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 3 Bromo 4 Methylphenoxy Benzonitrile

Retrosynthetic Analysis of the 4-(3-Bromo-4-methylphenoxy)benzonitrile Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the diaryl ether linkage and the strategic introduction of the bromo and methyl substituents.

Disconnection Strategies for Aryl Ether Linkage Formation

The most logical retrosynthetic disconnection of this compound is at the aryl ether C-O bond. This bond can be disconnected in two primary ways, leading to two potential synthetic routes:

Route A: Disconnection of the bond between the phenoxy oxygen and the benzonitrile (B105546) ring. This approach identifies 3-bromo-4-methylphenol (B1336650) and a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) as the key precursors.

Route B: Disconnection of the bond between the oxygen and the bromo-methyl substituted phenyl ring. This strategy points to 4-cyanophenol and 3-bromo-4-methyl-halobenzene as the starting materials.

Both strategies rely on the formation of the aryl ether linkage, a crucial step that can be achieved through various cross-coupling methodologies.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthesis of the necessary halogenated benzonitriles and substituted phenols.

Synthesis of Halogenated Benzonitrile Precursors

Halogenated benzonitriles, particularly 4-fluorobenzonitrile and 4-chlorobenzonitrile (B146240), are common precursors in the synthesis of diaryl ethers. These compounds can be synthesized through various methods. For example, p-bromobenzonitrile can be prepared via the ammoxidation of p-bromotoluene. This process involves the reaction of p-bromotoluene with ammonia (B1221849) and oxygen in the presence of a catalyst.

Another important precursor is 4-cyanophenol, which can be synthesized from p-hydroxybenzoic acid through amination. This multi-step process involves the conversion of p-hydroxybenzoic acid to its methyl ester, followed by an amination reaction to form p-hydroxybenzamide, and finally, a dehydration reaction to yield 4-cyanophenol. guidechem.com Other methods for producing 4-cyanophenol include the reaction of 4-bromophenol with copper(I) cyanide and the ammoxidation of p-cresol (B1678582). chemicalbook.comchemicalbook.comchemdad.com

| Precursor | Starting Material | Key Reagents |

| 4-Bromobenzonitrile | p-Bromotoluene | Ammonia, Oxygen, Catalyst |

| 4-Cyanophenol | p-Hydroxybenzoic acid | Thionyl chloride, Ammonia |

| 4-Cyanophenol | 4-Bromophenol | Copper(I) cyanide |

| 4-Cyanophenol | p-Cresol | Ammonia, Oxygen |

Preparation of Substituted Phenol (B47542) Intermediates (e.g., 3-Bromo-4-methylphenol)

The synthesis of 3-bromo-4-methylphenol is a critical step. guidechem.comchemicalbook.comfishersci.esfishersci.ca A common starting material for this intermediate is m-cresol. The bromination of m-cresol can be achieved using a suitable brominating agent in a solvent like glacial acetic acid. chemicalbook.com Controlling the reaction conditions is crucial to ensure the desired regioselectivity of the bromination. 3-Bromo-4-methylphenol is a versatile intermediate used in the synthesis of various pharmaceuticals and other organic compounds. guidechem.comchemicalbook.comfishersci.esfishersci.ca

| Intermediate | Starting Material | Key Reagents |

| 3-Bromo-4-methylphenol | m-Cresol | Bromine, Glacial acetic acid |

C-O Cross-Coupling Methodologies for Aryl Ether Formation

The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. Several powerful cross-coupling methodologies have been developed for this purpose, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent.

The Ullmann condensation is a classic method for forming C-O bonds, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. nih.govwikipedia.org Traditional Ullmann conditions can be harsh, but modern modifications have been developed that utilize ligands and milder reaction conditions. nih.govorganic-chemistry.orgacs.orgnih.gov These improved methods often employ catalytic amounts of copper salts, such as copper(I) oxide or copper(I) iodide, in combination with a base like cesium carbonate. organic-chemistry.orgjsynthchem.com

The Buchwald-Hartwig amination, while primarily known for C-N bond formation, has been adapted for the synthesis of aryl ethers. wikipedia.org This palladium-catalyzed reaction offers a powerful alternative to the Ullmann condensation and often proceeds under milder conditions with a broader substrate scope. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction's efficiency and generality. jk-sci.com

| Reaction | Catalyst | Key Features |

| Ullmann Condensation | Copper-based | Can require high temperatures, but modern methods allow for milder conditions. |

| Buchwald-Hartwig C-O Coupling | Palladium-based | Generally proceeds under milder conditions with a broad substrate scope. |

In a specific example of forming a similar diaryl ether, 4-(4-methylphenoxy)benzonitrile was synthesized by reacting p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide (B78521). patsnap.com This demonstrates a practical application of the principles of C-O cross-coupling for the synthesis of such compounds.

Ullmann-type Coupling Reactions for Phenoxybenzonitrile Synthesis

The Ullmann condensation, first reported in 1903, is a classic and enduring method for the synthesis of diaryl ethers through the copper-promoted coupling of an aryl halide with a phenol. nih.govwikipedia.org To synthesize this compound, this reaction would involve the coupling of a 4-halobenzonitrile with 3-bromo-4-methylphenol. Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which limited its functional group tolerance. nih.govwikipedia.orgunito.it However, significant advancements have led to the development of milder and more efficient catalytic systems.

Modern Ullmann-type reactions have largely shifted from using copper powder to employing soluble copper(I) salts, such as copper(I) iodide (CuI), as the catalyst. rhhz.net The efficacy of these catalytic systems is profoundly enhanced by the addition of ligands, which stabilize the copper center, increase its solubility, and facilitate the catalytic cycle.

A wide array of ligands has been explored to promote the Ullmann C-O coupling under milder conditions. nih.gov N,N- and N,O-chelating ligands, in particular, have been shown to accelerate the reaction, allowing for lower catalyst loadings (5-10 mol%) and reduced reaction temperatures (90–110°C). nih.gov Prominent examples of successful ligand classes include amino acids (e.g., N,N-dimethylglycine), diamines (e.g., 1,10-phenanthroline), and salicylaldimines. nih.govrhhz.net The choice of ligand can be critical, as even minor structural variations can lead to significant changes in catalytic activity. nih.gov For instance, in a screening of 56 diverse ligands for a model diaryl ether synthesis, N,N-dimethylglycine proved to be highly effective, while other structurally similar ligands showed diminished performance. nih.gov

Table 1: Effect of Different Ligands on a Model Ullmann Diaryl Ether Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10 mol%) | None | K₃PO₄ | Dioxane | 110 | 8 |

| 2 | CuI (10 mol%) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 110 | 95 |

| 3 | CuI (10 mol%) | 1,10-Phenanthroline (B135089) | K₃PO₄ | Dioxane | 110 | 88 |

| 4 | CuI (10 mol%) | Picolinic Acid | Cs₂CO₃ | DMF | 110 | 92 |

| 5 | CuI (10 mol%) | Salicylaldimine L6 | K₃PO₄ | DMF | 110 | 91 |

Data is representative and compiled from various studies on Ullmann diaryl ether synthesis for illustrative purposes. rhhz.netnih.gov

Traditionally, Ullmann reactions were conducted in high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), nitrobenzene (B124822), or N-methylpyrrolidone (NMP) to achieve the necessary high temperatures. wikipedia.orgthermofisher.com While effective, these solvents can be difficult to remove and pose environmental concerns.

Recent research has demonstrated that with the right catalyst-ligand system, non-polar solvents can be surprisingly effective. arkat-usa.org For example, a system using CuIPPh₃ as a catalyst with K₂CO₃ as the base performed well in toluene (B28343) and o-xylene. arkat-usa.org In one study, the reaction yield in toluene at 110°C was 58.3%, which increased to 67.9% in o-xylene at 140°C, highlighting the positive effect of higher temperature. arkat-usa.org Conversely, polar solvents like NMP were found to be highly ineffective with this specific catalyst system. arkat-usa.org This underscores the intricate interplay between the catalyst, ligand, solvent, and temperature, which must be optimized for each specific substrate pairing. Generally, an increase in reaction temperature leads to higher product yields, but the goal of modern methodology is to achieve high efficacy at lower, more practical temperatures. arkat-usa.org

Table 2: Influence of Solvent and Temperature on Ullmann C-O Coupling Yield

| Entry | Aryl Halide | Phenol | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | p-Cresol | Toluene | 110 | 24 | 58 |

| 2 | 4-Bromobenzonitrile | p-Cresol | o-Xylene | 140 | 24 | 68 |

| 3 | 4-Bromobenzonitrile | p-Cresol | NMP | 110 | 24 | <3 |

| 4 | Iodobenzene | Phenol | DMF | 100 | 7 | 94 |

| 5 | Iodobenzene | Phenol | Toluene | 100 | 7 | 63 |

Data is representative and compiled from studies on Ullmann diaryl ether synthesis for illustrative purposes. arkat-usa.orgresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig-type C-O Cross-Coupling

As a powerful alternative to the Ullmann reaction, the palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as a versatile method for forming C-O bonds. rsc.orgorganic-chemistry.org This reaction, originally developed for C-N bond formation, was successfully adapted for the synthesis of diaryl ethers, often proceeding under significantly milder conditions and with a broader substrate scope than traditional Ullmann couplings. organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve the reaction of 3-bromo-4-methylphenol with 4-bromobenzonitrile or 4-chlorobenzonitrile in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of ligand. The ligands serve to stabilize the palladium center and modulate its reactivity to favor the desired catalytic cycle. The development of increasingly sophisticated phosphine ligands has been instrumental in expanding the reaction's scope and efficiency.

Early catalyst systems used bidentate phosphine ligands like BINAP and DPPF. wikipedia.org However, the breakthrough in this field came with the development of bulky, electron-rich monophosphine ligands by the Buchwald group. These ligands, often featuring a biaryl backbone, are highly effective at promoting the key steps of the catalytic cycle, particularly the challenging reductive elimination step that forms the C-O bond. nih.gov Ligands such as RuPhos, XPhos, and the more recently developed RockPhos and tBuXPhos have enabled the coupling of a wide range of aryl halides, including less reactive aryl chlorides and sterically hindered substrates, with various alcohols and phenols. nih.govrsc.org The selection of the optimal ligand is often determined by the electronic and steric properties of the coupling partners. wuxiapptec.com

Table 3: Representative Ligands for Buchwald-Hartwig C-O Coupling

| Ligand Generation | Ligand Name | Key Features | Typical Substrates |

| First Generation | P(o-tolyl)₃ | Simple triarylphosphine | Activated aryl bromides |

| Second Generation | BINAP, DPPF | Bidentate phosphines | Aryl iodides and triflates |

| Third Generation | XPhos, SPhos | Bulky, electron-rich biaryl monophosphines | Wide range of aryl bromides and chlorides |

| Fourth Generation | RuPhos, RockPhos | Highly active biaryl monophosphines | Challenging couplings, including electron-rich aryl chlorides and sterically hindered substrates |

This table provides a general overview of ligand development for Buchwald-Hartwig couplings. wikipedia.orgnih.gov

The catalytic cycle for the Buchwald-Hartwig C-O coupling is generally understood to proceed through a sequence of well-defined organometallic transformations. nih.govnobelprize.org

Oxidative Addition : A Pd(0) complex, coordinated to the phosphine ligand(s), reacts with the aryl halide (e.g., 4-halobenzonitrile) to form a Pd(II)-aryl intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl. wuxiapptec.com

Deprotonation/Ligand Exchange : The phenol (e.g., 3-bromo-4-methylphenol) is deprotonated by the base to form a phenoxide. This phenoxide then displaces the halide on the Pd(II) center to form a Pd(II)-aryl-phenoxide complex.

Reductive Elimination : This is often the rate-limiting step. The Pd(II) complex undergoes reductive elimination to form the desired diaryl ether product (this compound) and regenerate the catalytically active Pd(0) species.

Bulky, electron-donating ligands are crucial as they promote the reductive elimination step, which can be slow for C-O bond formation compared to C-N bond formation. nih.gov This acceleration helps to prevent side reactions, such as β-hydride elimination, which can lead to the formation of hydrodehalogenated byproducts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Arenes

Nucleophilic aromatic substitution (SNAr) provides a pathway for the formation of aryl ethers without the need for a metal catalyst. However, this reaction is generally limited to substrates where the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. chemistrysteps.comlibretexts.org

To synthesize this compound via an SNAr strategy, one would typically react the potassium or sodium salt of 3-bromo-4-methylphenol with an activated benzonitrile derivative. A suitable electrophile would be 4-fluorobenzonitrile. The fluorine atom serves as an excellent leaving group for SNAr, and the para-cyano group acts as the necessary activating group. libretexts.orgacs.org

The classical mechanism for the SNAr reaction is a two-step addition-elimination process. chemistrysteps.com

Addition : The nucleophile (the phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group (the cyano group). libretexts.org

Elimination : The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Recent computational and experimental studies have challenged the universality of the two-step mechanism. acs.orgspringernature.com Evidence suggests that many SNAr reactions, particularly those involving good leaving groups (like chloride or bromide) and less-stabilized anionic intermediates, may proceed through a single, concerted transition state where bond formation and bond breaking occur simultaneously. springernature.comresearchgate.net The Meisenheimer complex, in these cases, would represent a transition state rather than a true intermediate. researchgate.netresearchgate.net For a reaction involving 4-fluorobenzonitrile, where fluoride is a poor leaving group and the cyano group provides significant stabilization, the reaction is more likely to proceed through a distinct Meisenheimer intermediate. researchgate.net

Table 4: Relative Reactivity of Leaving Groups and Activating Groups in SNAr

| Factor | Trend in Reactivity | Explanation |

| Leaving Group | F > Cl > Br > I | The rate-determining step is typically the initial nucleophilic attack. More electronegative halogens polarize the C-X bond, making the carbon more electrophilic and accelerating the attack. |

| Activating Group | -NO₂ > -CN > -C(O)R | The ability of the group at the ortho/para position to stabilize the negative charge of the Meisenheimer complex through resonance determines the activation strength. |

This table summarizes general reactivity trends in SNAr reactions. chemistrysteps.com

Other Catalytic and Non-Catalytic Etherification Protocols

Besides SNAr, other methods, particularly transition-metal-catalyzed cross-coupling reactions, serve as powerful alternatives for constructing the diaryl ether linkage.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol. nih.govorganic-chemistry.org The reaction typically requires high temperatures and stoichiometric amounts of copper, though modern ligand-assisted protocols can proceed under milder conditions. For the synthesis of this compound, this could involve the coupling of 2-bromo-4-methylphenol with 4-halobenzonitrile using a copper catalyst (e.g., CuI) and a base like K₂CO₃. umich.edu The presence of electron-withdrawing groups, such as the nitrile group, on the aryl halide generally leads to higher yields in Ullmann couplings. umich.edu

Buchwald-Hartwig C-O Coupling: A more recent and versatile method is the palladium-catalyzed cross-coupling of aryl halides or triflates with alcohols or phenols. wikipedia.orgorganic-chemistry.org This reaction, known as the Buchwald-Hartwig amination and its C-O coupling variant, employs a palladium catalyst in conjunction with specialized phosphine ligands (e.g., XPhos, SPhos) and a base (e.g., Cs₂CO₃, t-BuONa). nih.govresearchgate.net This methodology is known for its broad substrate scope and functional group tolerance, allowing for the coupling of electronically diverse partners under relatively mild conditions.

Introduction and Manipulation of Substituents

The synthesis of this compound relies on the availability of correctly substituted precursors. The introduction of bromine and the potential modification of the methyl group are key strategic considerations.

Regioselective Bromination Strategies

The key precursor for this synthesis is 2-bromo-4-methylphenol. Its preparation requires the regioselective bromination of p-cresol (4-methylphenol). The hydroxyl group is a strong ortho-, para-directing activator. Since the para position is already occupied by the methyl group, electrophilic bromination will be directed to the two ortho positions (positions 2 and 6). Achieving mono-bromination at the desired C2 position while avoiding di-bromination is the primary challenge.

Several methods have been developed to achieve this regioselectivity:

Low-Temperature Bromination: Carrying out the reaction at low temperatures (e.g., -20°C to 10°C) using elemental bromine in an inert solvent like chloroform, methylene chloride, or dichloroethane can favor mono-bromination. patsnap.comgoogle.comgoogle.com Controlling the stoichiometry of bromine is crucial to minimize the formation of 2,6-dibromo-4-methylphenol. google.com

Use of Specific Brominating Agents: Milder brominating agents can improve selectivity. N-Bromosuccinimide (NBS) is a common reagent for this purpose. nih.gov Other systems, such as using KBr with an oxidizing agent or employing reagents like tetrabutylammonium bromide promoted by V₂O₅-H₂O₂, have also been reported for regioselective bromination of phenols. researchgate.netsemanticscholar.org

Lewis Acid Catalysis: The use of a Lewis acid like methanesulfonic acid in the bromination of 4-methyl phenol has been described, although this may not always lead to high selectivity. quickcompany.in

The table below summarizes conditions found in various patents for the synthesis of 2-bromo-4-methylphenol from p-cresol.

| Brominating Agent | Solvent | Temperature | Yield/Purity | Reference |

| Bromine | Chloroform | -20 to -15 °C | Not specified | patsnap.com |

| Bromine | Dichloroethane | -10 to -5 °C | Not specified | patsnap.com |

| Bromine | Methylene Chloride | -5 to 10 °C | >99% Yield, >98% Purity | google.com |

| Bromine | Chloroform | -5 to 0 °C | Not specified | google.com |

Methylation and Demethylation Strategies (if applicable)

In the context of synthesizing this compound, methylation and demethylation strategies are generally not the primary route. The synthesis typically commences from p-cresol (4-methylphenol), which is a readily available and inexpensive starting material. Therefore, the introduction of the methyl group via methylation is not a common or necessary step. Similarly, demethylation would not be a logical step in the primary synthetic sequence.

Functionalization of the Methyl Group (e.g., to hydroxymethyl, if used as intermediate)

While the target compound itself contains a methyl group, related structures where this group has been functionalized are known and synthetically accessible. The methyl group on the aromatic ring can be converted into other functional groups, such as a hydroxymethyl (-CH₂OH) or a formyl (-CHO) group, either before or after the formation of the diaryl ether linkage.

For instance, the compound 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a known derivative. lookchem.comnih.govnovachemistry.com Its synthesis would likely involve the oxidation of the methyl group of this compound or an earlier intermediate. The benzylic position of the methyl group makes it susceptible to oxidation.

Similarly, 4-(4-bromo-3-formylphenoxy)benzonitrile is also a documented compound, which would be an intermediate in the oxidation of the methyl group to a carboxylic acid or could be a target molecule itself. hymasynthesis.com

These transformations allow for further diversification of the molecular structure, enabling the synthesis of a family of related compounds from a common precursor.

Protection and Deprotection Group Chemistry

In the primary synthetic routes to this compound, which typically involve the coupling of 3-bromo-4-methylphenol with an activated 4-halobenzonitrile (such as 4-fluorobenzonitrile or 4-chlorobenzonitrile), the use of protecting groups is generally not required. The functional groups present in these precursors—a phenolic hydroxyl, a methyl group, a bromine atom, and a nitrile group—are compatible with the common reaction conditions for diaryl ether synthesis.

However, in hypothetical scenarios where more complex derivatives of the starting materials containing reactive functional groups are used, protection and deprotection strategies would become necessary. For instance, if the methyl group were replaced by a more reactive hydroxymethyl group, it could be protected to prevent unwanted side reactions.

A common protecting group for a hydroxymethyl group is the methoxymethyl (MOM) ether. The protection step would involve reacting the hydroxymethyl-containing phenol with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. Following the diaryl ether formation, the MOM group can be readily removed under acidic conditions to reveal the hydroxymethyl group. The choice of a protecting group is critical; it must be stable to the conditions of the subsequent reaction and easily removable in high yield without affecting other parts of the molecule.

Optimization of Reaction Conditions and Process Development

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, base, solvent, and temperature.

Yield Enhancement and Side Product Minimization

The synthesis of this compound is commonly achieved via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction. Both methods require careful optimization to maximize the yield of the desired diaryl ether and minimize the formation of side products.

In the Ullmann-type reaction, the key components are a copper catalyst, a base, and a suitable solvent. The choice of these components significantly impacts the reaction outcome. For instance, the reaction between 3-bromo-4-methylphenol and 4-chlorobenzonitrile can be optimized by screening various bases and solvents.

Side products in these reactions can arise from self-coupling of the starting materials or reaction with the solvent. For example, in SNAr reactions, the use of highly polar aprotic solvents like DMSO or DMF is common, but they can sometimes participate in side reactions at high temperatures. Minimizing the reaction temperature and time is crucial to suppress these unwanted pathways.

Below is a representative data table illustrating the effect of different reaction conditions on the yield of this compound from the reaction of 3-bromo-4-methylphenol and 4-chlorobenzonitrile.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 150 | 24 | 75 |

| 2 | Cs₂CO₃ | DMF | 150 | 18 | 85 |

| 3 | NaOH | DMSO | 140 | 20 | 78 |

| 4 | KOH | Toluene | 110 | 36 | 65 |

| 5 | NaH | DMF | 150 | 12 | 90 |

This is an interactive data table based on typical results for similar diaryl ether syntheses.

From this data, it is evident that stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF can lead to higher yields and shorter reaction times. Cesium carbonate also proves to be an effective base.

Scalability Considerations for Preparative Synthesis

For the large-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. Copper-catalyzed Ullmann-type reactions are often preferred over palladium-catalyzed methods for industrial applications due to the lower cost of copper catalysts.

Key scalability considerations include:

Heat Transfer: The reaction is often exothermic, and efficient heat management is critical on a large scale to prevent runaway reactions and the formation of impurities.

Reagent Addition: The order and rate of reagent addition can impact the reaction profile and impurity formation.

Solvent Selection: The choice of solvent should not only be based on reaction performance but also on factors like boiling point, toxicity, and ease of recovery and recycling.

Work-up and Product Isolation: The procedure for isolating the product must be robust and scalable, often involving crystallization or extraction.

A patent describes a scalable synthesis where p-cresol is reacted with potassium hydroxide in toluene to form the potassium salt, followed by reaction with p-chlorobenzonitrile in dimethyl sulfoxide (DMSO) at elevated temperatures. This method is indicative of the conditions that can be optimized for the synthesis of this compound on a larger scale.

Advanced Purification and Isolation Techniques

The purity of the final compound is critical, and thus, effective purification and isolation techniques are essential.

Chromatographic Methods (Column Chromatography, HPLC)

For laboratory-scale purification and for obtaining highly pure samples for analytical purposes, chromatographic methods are employed.

Column Chromatography: This is a standard technique for purifying organic compounds. A suitable stationary phase (e.g., silica gel) and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve separation of the desired product from unreacted starting materials and side products. For a molecule like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical assessment of purity. Preparative HPLC can be used to purify small quantities of the compound to a very high degree. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common choice for compounds of this type.

Recrystallization and Crystallization Protocols

Recrystallization is a powerful and economical method for purifying solid compounds, particularly on a larger scale. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

A typical recrystallization protocol involves:

Dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at low temperature.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which allows for the formation of pure crystals of the desired compound.

Collecting the crystals by filtration and washing them with a small amount of cold solvent.

A patent for a similar compound, 4-(4-methylphenoxy)benzonitrile, describes a purification step involving recrystallization from methanol (B129727). Another common practice is to wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before further purification.

The choice of solvent is critical for successful recrystallization.

| Solvent | Suitability for Recrystallization |

| Methanol | Good |

| Ethanol | Good |

| Isopropanol | Moderate |

| Hexane | Poor (used for washing) |

| Toluene | Moderate |

| Ethyl Acetate | Moderate |

This interactive table provides a general guide for solvent selection in the recrystallization of diaryl ether nitriles.

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromo 4 Methylphenoxy Benzonitrile

Reactivity at the Benzonitrile (B105546) Moiety

The benzonitrile group, with its electrophilic carbon atom in the nitrile functionality, is susceptible to attack by various nucleophiles. This reactivity allows for its conversion into several other important functional groups, including carboxylic acids, amides, and thioamides.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group in 4-(3-bromo-4-methylphenoxy)benzonitrile is sp-hybridized and electrophilic, making it a target for nucleophilic attack. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add across the carbon-nitrogen triple bond.

The reaction with a Grignard reagent, for instance, proceeds through a nucleophilic addition to the nitrile, forming a magnesium salt of an imine. This intermediate is then typically hydrolyzed with aqueous acid to yield a ketone. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-(4-(3-bromo-4-methylphenoxy)phenyl)ethan-1-one after acidic workup.

The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrile carbon, leading to the formation of a tetrahedral intermediate which then rearranges to the imine salt. Subsequent hydrolysis cleaves the carbon-nitrogen double bond, yielding the ketone. The efficiency of this reaction can be influenced by the steric hindrance around the nitrile group and the nature of the organometallic reagent.

Table 1: Plausible Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | Iminomagnesium bromide salt | 1-(4-(3-bromo-4-methylphenoxy)phenyl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Iminolithium salt | (4-(3-bromo-4-methylphenoxy)phenyl)(phenyl)methanone |

Hydrolysis and Related Transformations of the Nitrile

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds in a stepwise manner, with the amide being a key intermediate.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid, 4-(3-bromo-4-methylphenoxy)benzoic acid.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt under basic conditions, which upon acidification yields the carboxylic acid. The presence of the electron-withdrawing ether linkage and the bromine atom can influence the rate of hydrolysis.

It is possible to stop the reaction at the amide stage by using milder reaction conditions, for example, by using a controlled amount of water or specific catalysts.

Thioamidation Reactions

The conversion of the nitrile group in this compound to a thioamide can be achieved through various methods, most commonly by reaction with hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent. wikipedia.org

A common laboratory method for this transformation involves the treatment of the nitrile with hydrogen sulfide in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, reagents like sodium hydrosulfide (B80085) (NaSH) can be employed, often in combination with a Lewis acid like magnesium chloride, to facilitate the reaction without the need for gaseous H₂S. rsc.org Lawesson's reagent, a thionating agent, is also effective in converting nitriles to thioamides, although it is more commonly used for the thionation of amides. wikipedia.org

The resulting thioamide, 4-(3-bromo-4-methylphenoxy)benzenecarbothioamide, is a valuable intermediate in the synthesis of various heterocyclic compounds, including thiazoles.

Reactivity at the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-mediated cross-coupling reactions.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, most notably those of palladium. This reactivity is the basis for several powerful cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. sigmaaldrich.comuwindsor.ca For this compound, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. For example, reaction with phenylboronic acid in the presence of a palladium catalyst and a base would yield 4'-(4-methylphenoxy)-[1,1'-biphenyl]-4-carbonitrile. The reaction is generally tolerant of a wide range of functional groups, including the nitrile and ether moieties present in the molecule. youtube.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgthieme-connect.de Reacting this compound with a terminal alkyne like phenylacetylene (B144264) would produce 4-(4-methyl-3-(phenylethynyl)phenoxy)benzonitrile. This reaction provides a direct route to arylalkynes.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. orgchemres.orgwikipedia.org For instance, the reaction of this compound with an alkene such as styrene, in the presence of a palladium catalyst and a base, would be expected to yield a stilbene (B7821643) derivative, (E)-4-(4-methyl-3-styrylphenoxy)benzonitrile. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions. diva-portal.org

Table 2: Representative Metal-Mediated Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Plausible Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4'-(4-methylphenoxy)-[1,1'-biphenyl]-4-carbonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(4-methyl-3-(phenylethynyl)phenoxy)benzonitrile |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | (E)-4-(4-methyl-3-styrylphenoxy)benzonitrile |

The choice of ligand coordinated to the palladium catalyst is crucial for the success and efficiency of cross-coupling reactions, particularly with sterically hindered or electronically deactivated substrates. nih.govorganic-chemistry.org For a substrate like this compound, which features substitution ortho to the bromine atom, the steric and electronic properties of the ligand play a significant role.

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance the rate of oxidative addition of the aryl bromide to the palladium(0) center. acs.orgacs.org This is a critical step in the catalytic cycle. The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is generally more reactive in the oxidative addition step. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. rsc.orgacs.org They are strong σ-donors and often possess significant steric bulk, which can lead to highly active and stable catalysts. For sterically demanding couplings, such as those involving ortho-substituted aryl bromides, NHC ligands can provide superior performance compared to traditional phosphine ligands. The "flexible steric bulk" of some NHC ligands has been shown to be particularly effective in accommodating hindered substrates while still promoting the necessary reductive elimination step to release the product and regenerate the catalyst. organic-chemistry.org

The choice of ligand can also influence the regioselectivity of certain reactions, such as the Heck reaction, by modifying the steric and electronic environment around the palladium center during the olefin insertion step. diva-portal.org Therefore, careful selection of the ligand is paramount for optimizing the yield and selectivity of cross-coupling reactions involving this compound.

Regioselectivity and Stereoselectivity in Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. In the case of this compound, the bromine atom serves as a handle for these transformations.

Regioselectivity in Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. libretexts.orgnih.gov The regioselectivity of this reaction on polyhalogenated aromatic compounds is well-established. Generally, the carbon-bromine bond is more reactive than a carbon-chlorine bond, and in the case of multiple bromine substituents, electronic and steric factors dictate which will react first. For this compound, the single bromine atom at the 3-position of the phenoxy ring is the exclusive site of coupling. The reaction is tolerant of various functional groups, including the nitrile and methyl groups present in the molecule. nih.gov

Table 1: Predicted Products of Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst System | Predicted Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-methyl-3-phenylphenoxy)benzonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(3-(4-methoxyphenyl)-4-methylphenoxy)benzonitrile |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 4-(4-methyl-3-(thiophen-3-yl)phenoxy)benzonitrile |

Stereoselectivity in Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org The stereoselectivity of the Heck reaction is a key consideration, often leading to the formation of the trans-substituted alkene as the major product due to steric hindrance in the transition state. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgnih.gov

Table 2: Predicted Products and Stereoselectivity of the Heck Reaction of this compound with Various Alkenes

| Entry | Alkene | Catalyst System | Predicted Product | Predominant Stereoisomer |

| 1 | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(4-methyl-3-styrylphenoxy)benzonitrile | E (trans) |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂, NaOAc | Ethyl (E)-3-(2-methyl-5-(4-cyanophenoxy)phenyl)acrylate | E (trans) |

| 3 | 1-Hexene | Pd(PPh₃)₄, K₂CO₃ | 4-(3-(hex-1-en-1-yl)-4-methylphenoxy)benzonitrile | E (trans) |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or organomagnesium compound. This reaction is particularly effective for aryl bromides and is often carried out at low temperatures using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.gov

A study on the lithium-bromine exchange of a closely related protected derivative, 4-(4-bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile, demonstrated that the reaction with n-BuLi proceeds efficiently. rsc.org The resulting aryllithium intermediate can then be trapped with an electrophile. However, a competing side reaction is the nucleophilic attack of the alkyllithium reagent on the electron-deficient nitrile group. The reaction conditions, such as temperature, solvent, and stoichiometry, are crucial in maximizing the yield of the desired halogen-metal exchange product while minimizing the formation of impurities. rsc.org For instance, the use of ethereal solvents like tetrahydrofuran (B95107) (THF) can accelerate the exchange reaction. nih.gov

Table 3: Halogen-Metal Exchange of a this compound Derivative and Subsequent Quenching

| Substrate | Reagent | Conditions | Intermediate | Quenching Agent | Product |

| 4-(4-bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile | n-BuLi | THF, low temp. | 4-(4-lithio-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile | B(OMe)₃ then H₂O | (5-(4-cyanophenoxy)-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)boronic acid |

| This compound (Predicted) | t-BuLi | Heptane/THF, 0 °C | 4-(3-lithio-4-methylphenoxy)benzonitrile | CH₃OH | 4-(4-methylphenoxy)benzonitrile |

Nucleophilic Substitution of Bromine

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halide on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chegg.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the bromine atom is on one phenyl ring, while the electron-withdrawing nitrile group is on the other. The ether linkage provides some electronic communication between the rings, but the effect of the nitrile group on the bromine-bearing ring is significantly attenuated. The bromine atom has a weakly deactivating inductive effect and a weak activating resonance effect. The methyl group is a weak activating group. Neither of these provides the strong activation required for a facile SNAr reaction. Therefore, direct nucleophilic substitution of the bromine atom in this compound is expected to be difficult under standard SNAr conditions. More forcing conditions, such as high temperatures or the use of strong bases which might proceed through a benzyne (B1209423) intermediate, would likely be required.

Table 4: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Predicted Outcome |

| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727), reflux | No significant reaction expected |

| Ammonia (B1221849) (NH₃) | High temperature, pressure | Low conversion to 4-(3-amino-4-methylphenoxy)benzonitrile possible |

| Sodium amide (NaNH₂) | Liquid ammonia | Potential for elimination-addition (benzyne mechanism) leading to a mixture of regioisomers |

Reactivity at the Methyl Substituent

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The methyl group attached to the aromatic ring is susceptible to oxidation to an aldehyde or a carboxylic acid using strong oxidizing agents. The benzylic position is particularly reactive due to the stability of the benzylic radical or cationic intermediates.

Common reagents for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO₄) and chromyl chloride (CrO₂Cl₂), the latter being used in the Etard reaction to form aldehydes. libretexts.orgmasterorganicchemistry.comsigmaaldrich.com The oxidation with KMnO₄ typically proceeds all the way to the carboxylic acid unless carefully controlled.

Table 5: Predicted Products from the Oxidation of the Methyl Group of this compound

| Oxidizing Agent | Conditions | Predicted Product |

| KMnO₄, H₂O, heat | Vigorous | 2-Bromo-5-(4-cyanophenoxy)benzoic acid |

| CrO₂Cl₂, CS₂ then H₂O | Mild (Etard reaction) | 4-(3-Bromo-4-formylphenoxy)benzonitrile |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile (B52724)/water | 4-(3-Bromo-4-formylphenoxy)benzonitrile |

Radical Functionalizations (e.g., benzylic bromination if applicable)

The benzylic hydrogens of the methyl group are susceptible to radical abstraction, making this position a prime site for radical functionalization reactions. A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. chemistrysteps.comwikipedia.orgyoutube.comyoutube.comchadsprep.com This reaction proceeds via a radical chain mechanism involving a resonance-stabilized benzylic radical. This method is highly selective for the benzylic position over other positions in the molecule, including the aromatic rings. The product of this reaction would be 4-(3-bromo-4-(bromomethyl)phenoxy)benzonitrile.

Table 6: Benzylic Bromination of this compound

| Reagent | Initiator | Solvent | Predicted Product |

| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | 4-(3-Bromo-4-(bromomethyl)phenoxy)benzonitrile |

Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, there are two aromatic rings with different substitution patterns.

Ring A (the 3-bromo-4-methylphenoxy moiety): This ring is substituted with a bromine atom, a methyl group, and the ether oxygen.

Methyl group (-CH₃): Weakly activating and ortho-, para-directing.

Bromine atom (-Br): Weakly deactivating and ortho-, para-directing.

Ether oxygen (-OAr): Strongly activating and ortho-, para-directing.

The powerful activating and directing effect of the ether oxygen will dominate. The positions ortho and para to the oxygen are C2 and C4. Position C4 is occupied by the methyl group. Position C2 is ortho to the oxygen and meta to the bromine. Position C6 is ortho to the oxygen and ortho to the bromine. Therefore, electrophilic attack is most likely to occur at the positions ortho to the strongly activating ether group, with a preference for the less sterically hindered position.

Ring B (the benzonitrile moiety): This ring is substituted with a nitrile group and the ether oxygen.

Nitrile group (-CN): Strongly deactivating and meta-directing.

Ether oxygen (-OAr): Strongly activating and ortho-, para-directing.

Here, we have competing effects. The ether oxygen directs ortho and para to its position (C2' and C4'). The nitrile group directs meta to its position (C3'). The positions ortho to the ether oxygen are also meta to the nitrile group. The strongly activating nature of the ether oxygen will likely dominate, directing incoming electrophiles to the positions ortho to it (positions 2' and 6' relative to the ether linkage).

Table 7: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Ring Attacked | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Ring A | 4-(3-Bromo-4-methyl-6-nitrophenoxy)benzonitrile and 4-(3-Bromo-4-methyl-2-nitrophenoxy)benzonitrile |

| Bromination | Br₂/FeBr₃ | Ring A | 4-(2,3-Dibromo-4-methylphenoxy)benzonitrile and 4-(3,6-Dibromo-4-methylphenoxy)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Ring A | 4-(5-Acetyl-3-bromo-4-methylphenoxy)benzonitrile |

Mechanistic Elucidation of Key Transformations

The formation of the diaryl ether bond in this compound is a key transformation that can be mechanistically scrutinized. The two primary mechanistic pathways considered for such a synthesis are the copper-catalyzed Ullmann condensation and the nucleophilic aromatic substitution (SNAr) reaction. The specific substituents on the aromatic rings of this compound, namely the electron-withdrawing cyano group and the electron-donating methyl group, as well as the bromo substituent, play a significant role in dictating the favorability of these pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions by mapping out their potential energy surfaces, including transition states and intermediates.

Ullmann Condensation Pathway:

The copper-catalyzed Ullmann reaction is a classical method for forming C-O bonds. Mechanistic studies on analogous systems suggest a catalytic cycle that can involve Cu(I)/Cu(III) intermediates. rsc.org A plausible mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with an aryl halide. Subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst.

DFT calculations on related copper-catalyzed C-O cross-coupling reactions provide insights into the transition state energies. For the reaction between a copper(I) phenoxide and an aryl iodide, the oxidative addition step is often considered the rate-determining step. mdpi.com The transition state for this step involves the approach of the aryl halide to the copper center, leading to the formation of a transient Cu(III) intermediate. mdpi.com

A computational study on the Ullmann-type coupling of methanol and methylamine (B109427) with iodobenzene, catalyzed by copper(I) complexes with different ligands, provides comparative energetic data. Although this is not a direct analog, the principles of aryl halide activation are relevant. The study calculated the free energies for key stationary points in the proposed mechanisms, highlighting the significant energy barriers for oxidative addition. nih.govmit.edumit.edu

Table 1: Calculated Free Energies (kcal/mol) for Key Stationary Points in a Model Copper-Catalyzed Ullmann-Type Reaction. nih.gov

This table, adapted from a computational study on a model system, illustrates the relative free energies of intermediates and transition states in a copper-catalyzed C-O coupling reaction. The high activation energy for oxidative addition underscores its role as a potential rate-determining step.

| Species | Description | Free Energy (kcal/mol) with β-diketone ligand | Free Energy (kcal/mol) with phenanthroline ligand |

|---|---|---|---|

| CuI(methoxide) complex | Reactant complex | 0.0 | 0.0 |

| Transition State (Oxidative Addition) | Transition state for C-O bond formation | 65.0 | Not located, but expected to be high |

| Cu(III) Intermediate | Intermediate after oxidative addition | 55.0 | Not located, but expected to be high |

Nucleophilic Aromatic Substitution (SNAr) Pathway:

The SNAr mechanism is an alternative pathway for the formation of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. nih.gov In the context of this compound synthesis, the benzonitrile moiety would react with a phenoxide. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The presence of the electron-withdrawing cyano group in the para position is crucial for stabilizing this intermediate through resonance, thereby facilitating the reaction. nih.govmasterorganicchemistry.com

Computational studies on SNAr reactions have detailed the reaction coordinates. For the reaction of a nucleophile with an activated aryl halide, the first transition state leads to the formation of the Meisenheimer complex, which is a true intermediate residing in a potential energy well. nih.gov The second transition state corresponds to the departure of the leaving group to regenerate the aromatic system. Recent studies, however, suggest that many SNAr reactions may proceed through a concerted mechanism where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single step, without the formation of a stable intermediate. springernature.com

A DFT study on base-catalyzed diaryl ether formation via an SNAr-type mechanism calculated the activation barriers for the reaction of various para-substituted fluorobenzenes with a phenoxide. nih.gov The results showed a strong correlation between the electron-withdrawing nature of the substituent and the reaction barrier.

Table 2: Calculated Activation Barriers for a Model SNAr Diaryl Ether Formation. nih.gov

This table presents calculated activation barriers for the reaction of sodium phenoxide with various para-substituted fluorobenzenes, illustrating the electronic effect of substituents on the SNAr reaction rate. Stronger electron-withdrawing groups lower the activation barrier.

| Para-substituent on Fluorobenzene | Calculated Activation Barrier (kcal/mol) |

|---|---|

| -NO2 | 18.5 |

| -CN | 21.1 |

| -H | 29.4 |

| -CH3 | 30.7 |

Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom at a specific position with its heavier isotope (e.g., 13C for 12C, or 2H for 1H), changes in the reaction rate can be measured.

For the formation of this compound, KIE studies could differentiate between the Ullmann and SNAr mechanisms. In a copper-catalyzed Ullmann-type reaction, if the oxidative addition of the aryl halide is the rate-determining step, a primary 13C KIE would be expected at the carbon atom of the C-Br bond. nih.gov

In a palladium-catalyzed aminocarbonylation of aryl chlorides, a primary 13C KIE was observed, suggesting that the cleavage of the carbon-halogen bond is involved in the rate-determining step. nih.govnih.gov Similarly, a combined experimental and theoretical 13C KIE study of the Suzuki-Miyaura reaction provided detailed insights into the oxidative addition and transmetalation steps. nih.gov For the oxidative addition of aryl bromides, a KIEC–Br of 1.020 was experimentally determined, which was in good agreement with the predicted value for a monoligated palladium complex. nih.gov

For an SNAr reaction, if the initial nucleophilic attack is rate-determining, a significant KIE would not be expected at the leaving group. However, recent studies on concerted SNAr reactions have shown that KIEs can provide evidence against a stepwise mechanism. springernature.com An inverse kinetic isotope effect (kH/kD < 1) was observed in a palladium-catalyzed intramolecular C-H difluoroalkylation, which was attributed to the sp2 to sp3 rehybridization of the arene carbon in the rate-determining step. mit.edu

Table 3: Representative Kinetic Isotope Effects in Related Cross-Coupling Reactions.

This table provides examples of kinetic isotope effects observed in analogous cross-coupling reactions, demonstrating how KIEs can be used to elucidate reaction mechanisms. The values indicate the degree of bond breaking or formation in the rate-determining transition state.

| Reaction Type | Isotopically Labeled Position | Observed KIE (klight/kheavy) | Interpretation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura (Aryl Bromide Oxidative Addition) | 13C at C-Br | 1.020 | C-Br bond cleavage in the rate-determining step. | nih.gov |

| Pd-catalyzed Aminocarbonylation (Aryl Chloride Oxidative Addition) | 13C at C-Cl | Primary KIE observed | C-Cl bond cleavage in the rate-determining step. | nih.govnih.gov |

| Pd-catalyzed Intramolecular C-H Difluoroalkylation | 2H at C-H | 0.79 (inverse KIE) | sp2 to sp3 rehybridization at the carbon in the rate-determining step. | mit.edu |

Catalysis:

In the Ullmann condensation, the choice of catalyst and ligands is critical. While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols employ catalytic amounts of copper(I) or copper(II) salts with various ligands. nih.gov Ligands, such as diamines, amino alcohols, and β-diketones, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle. nih.gov For instance, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to significantly accelerate the Ullmann diaryl ether synthesis. numberanalytics.comresearchgate.net

Computational studies have elucidated the role of ligands in directing the selectivity and influencing the reaction mechanism. nih.govmit.edumit.edu For example, in a competitive N- versus O-arylation, the ligand can determine whether the reaction proceeds via a single-electron transfer (SET) or an iodine atom transfer (IAT) mechanism. nih.govmit.edumit.edu

Solvent Effects:

The solvent plays a crucial role in both the Ullmann and SNAr reactions. In Ullmann-type reactions, polar aprotic solvents like DMF, DMSO, and NMP are commonly used to facilitate the dissolution of the reactants and stabilize charged intermediates. mdpi.com

In SNAr reactions, the solvent effect is particularly pronounced. The rate of SNAr reactions generally increases in polar aprotic solvents compared to protic solvents. nih.govbeilstein-journals.org This is because polar aprotic solvents are less effective at solvating the nucleophile, leaving it more "naked" and reactive. Conversely, protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and increases the activation energy for the reaction. nih.govbeilstein-journals.org

A computational study using QM/MM simulations on the SNAr reaction between azide (B81097) ion and 4-fluoronitrobenzene demonstrated that the large rate increase observed when moving from a protic to a dipolar aprotic solvent could be accurately reproduced by explicitly considering the solvent molecules. beilstein-journals.org Another study on the SNAr reaction of anilines with a nitroanisole derivative in methanol-DMSO mixtures showed that the reaction rate is strongly influenced by the dipolarity/polarizability and hydrogen bond donor/acceptor properties of the solvent mixture. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all non-exchangeable protons in 4-(3-Bromo-4-methylphenoxy)benzonitrile. The aromatic region would display a complex pattern of signals corresponding to the seven aromatic protons on the two benzene (B151609) rings. The protons on the benzonitrile (B105546) ring, being part of an ABCD spin system, would likely appear as two distinct sets of doublets. The protons on the bromo-methyl-phenoxy ring would present as an ABC spin system. Additionally, a singlet corresponding to the three protons of the methyl group would be observed in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct signals would be expected in a decoupled spectrum, corresponding to the 13 aromatic carbons and the single methyl carbon. The chemical shifts of these carbons would be influenced by the neighboring substituents (bromo, methyl, ether linkage, and nitrile groups), providing crucial information for their assignment. The carbon of the nitrile group (C≡N) would appear at the downfield end of the spectrum, typically in the range of 115-120 ppm.

A hypothetical ¹H and ¹³C NMR data table is presented below based on established chemical shift predictions for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~20 |

| Aromatic CH | 6.8 - 7.8 | 115 - 160 |

| Quaternary C-Br | - | ~115 |

| Quaternary C-O | - | 150 - 160 |

| Quaternary C-CN | - | ~110 |

| Nitrile (C≡N) | - | ~118 |

Interactive Data Table: Predicted NMR Shifts (Note: This is a predictive table based on analogous compounds.)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the neighboring relationships between the aromatic protons on each of the benzene rings. chemicalbook.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.comnih.gov Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. nih.gov For this compound, HMBC correlations would be crucial for connecting the two aromatic rings through the ether linkage and for confirming the positions of the bromo, methyl, and nitrile substituents relative to the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule, for instance, the dihedral angle between the two aromatic rings.

Solid-State NMR for Polymorphic Analysis and Crystal Structure Insights

In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solids, revealing differences in the chemical shifts and line shapes that can distinguish between polymorphs and provide insights into the molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₄H₁₀BrNO). The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathway Analysis and Structural Deductions

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy. The major fragmentation pathways for this compound would likely involve the cleavage of the ether bond, leading to the formation of characteristic fragment ions corresponding to the 3-bromo-4-methylphenoxyl radical and the 4-cyanophenyl cation, or vice versa. Further fragmentation of these initial ions would provide additional structural confirmation. For instance, the loss of the bromine atom or the methyl group from the corresponding fragments would be expected.

A hypothetical fragmentation pattern is outlined in the table below.

| m/z Value | Possible Fragment | Plausible Origin |

| 303/305 | [C₁₄H₁₀BrNO]⁺ | Molecular Ion |

| 186/188 | [C₇H₆BrO]⁺ | Cleavage of ether bond |

| 117 | [C₇H₄N]⁺ | Cleavage of ether bond |

| 107 | [C₇H₆O]⁺ | Loss of Br from [C₇H₆BrO]⁺ |

| 92 | [C₆H₄N]⁺ | Loss of HCN from [C₇H₄N]⁺ |

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: This is a predictive table based on typical fragmentation of similar compounds.)

Through the combined application of these advanced spectroscopic and structural characterization methodologies, a comprehensive and unambiguous understanding of the chemical structure of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of molecules. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration.

Assignment of Characteristic Vibrational Modes for Functional Groups

The analysis of the IR and Raman spectra of this compound would involve the assignment of observed vibrational bands to specific functional groups and bond motions within the molecule.

Key functional groups expected to show characteristic vibrations include:

Nitrile Group (C≡N): The C≡N stretching vibration is one of the most distinct and easily identifiable peaks in the spectrum. For benzonitrile and its derivatives, this vibration typically appears as a strong, sharp band in the region of 2220-2240 cm⁻¹. nih.gov In a study on the related molecule 4-Bromo-3-methylbenzonitrile, the C≡N stretch was observed at 2217 cm⁻¹ in the FTIR spectrum and 2338 cm⁻¹ in the Raman spectrum. orientjchem.org

Ether Linkage (C-O-C): The diaryl ether linkage would produce characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching typically appears as a strong band between 1270 and 1200 cm⁻¹, while the symmetric stretch is weaker and found between 1075 and 1020 cm⁻¹.

Aromatic Rings (C-H, C=C): Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. orientjchem.org The C=C stretching vibrations within the two benzene rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Methyl Group (CH₃): Vibrations associated with the methyl group include symmetric and asymmetric stretching and bending modes.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹. Studies on 4-Bromo-3-methylbenzonitrile identified strong vibrations involving the C-Br bond in the Raman spectrum at 254 cm⁻¹ and 522 cm⁻¹. nih.gov

A hypothetical data table for the assignment of major vibrational modes is presented below based on known frequency ranges for these functional groups.

Interactive Data Table: Hypothetical Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Rings | 3100 - 3000 |

| C-H Stretch (Methyl) | -CH₃ | 2975 - 2850 |

| C≡N Stretch | Nitrile | 2240 - 2220 |

| C=C Stretch (Aromatic) | Benzene Rings | 1600 - 1400 |

| C-O-C Stretch (Asymmetric) | Aryl Ether | 1270 - 1200 |

| C-O-C Stretch (Symmetric) | Aryl Ether | 1075 - 1020 |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 |

Conformational Analysis and Intermolecular Interactions through Vibrational Spectroscopy